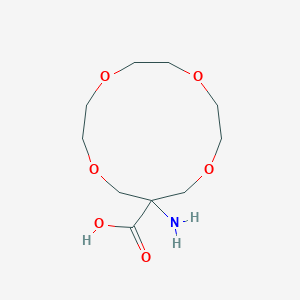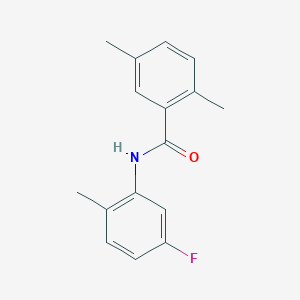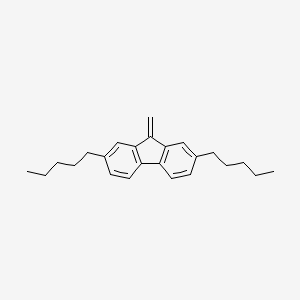
9-Methylidene-2,7-dipentyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylidene-2,7-dipentyl-9H-fluorene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a fluorene core substituted with methylidene and dipentyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylidene-2,7-dipentyl-9H-fluorene typically involves the treatment of 9-hydroxymethylfluorene with a strong base. This reaction leads to the formation of the methylidene group at the 9-position of the fluorene core . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methylidene-2,7-dipentyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 9-methyl-2,7-dipentyl-9H-fluorene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9-Methylidene-2,7-dipentyl-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 9-Methylidene-2,7-dipentyl-9H-fluorene involves its interaction with molecular targets through its aromatic rings and functional groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. These interactions can influence various biochemical pathways and molecular targets, making it a valuable tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methylene-fluorene: A closely related compound with a similar structure but without the dipentyl groups.
Dibenzofulvene: Another related compound with a similar core structure.
Uniqueness
9-Methylidene-2,7-dipentyl-9H-fluorene is unique due to the presence of both methylidene and dipentyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
474431-18-0 |
|---|---|
Molekularformel |
C24H30 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
9-methylidene-2,7-dipentylfluorene |
InChI |
InChI=1S/C24H30/c1-4-6-8-10-19-12-14-21-22-15-13-20(11-9-7-5-2)17-24(22)18(3)23(21)16-19/h12-17H,3-11H2,1-2H3 |
InChI-Schlüssel |
SQIQLNGPBNXGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC2=C(C=C1)C3=C(C2=C)C=C(C=C3)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)

![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
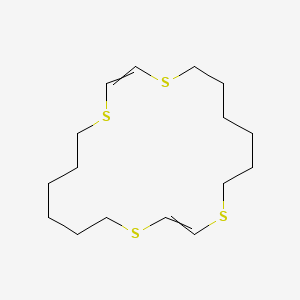
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

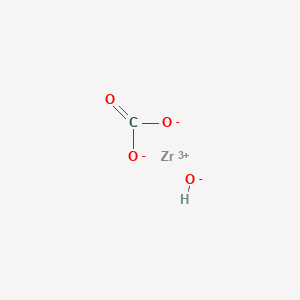

![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)

